

# 3,5-Dimethylcumene structural formula

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 5-Isopropyl-m-xylene

CAS No.: 4706-90-5

Cat. No.: B1581424

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Technical Whitepaper: 3,5-Dimethylcumene (**5-Isopropyl-m-xylene**)

## Executive Summary

3,5-Dimethylcumene (CAS: 4706-90-5), systematically known as 1-isopropyl-3,5-dimethylbenzene, represents a thermodynamically stable C11 aromatic hydrocarbon.[1][2] While often encountered as a constituent in heavy reformat fractions or coal tar, its structural symmetry and benzylic reactivity make it a critical model substrate for studying alkylbenzene metabolism and electrophilic aromatic substitution dynamics.[1] This guide provides a rigorous technical profile, moving beyond basic properties to explore the kinetic-thermodynamic tensions in its synthesis and its oxidative susceptibility in drug metabolism workflows.[1]

## Part 1: Physicochemical Identity & Structural Formula

The structural integrity of 3,5-dimethylcumene is defined by its high degree of symmetry.[1] Unlike its isomers (e.g., 4-isopropyl-m-xylene), the 1,3,5-substitution pattern minimizes steric strain, rendering it the thermodynamic sink of the C11 alkylbenzene series.[1]

## Structural Formula

- IUPAC Name: 1-isopropyl-3,5-dimethylbenzene[1][2][3]
- SMILES: CC(C)c1cc(C)cc(C)c1
- Molecular Formula: C<sub>11</sub>H<sub>16</sub>

## Physicochemical Matrix



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## Part 2: Synthetic Architecture (Kinetic vs. Thermodynamic Control)

The synthesis of 3,5-dimethylcumene is a classic case study in controlling electrophilic aromatic substitution (EAS).[1] Direct alkylation of m-xylene does not yield 3,5-dimethylcumene as the primary product; it yields the kinetically favored 4-isopropyl isomer.[1]

### The Synthetic Challenge

- Kinetic Product (4-isopropyl-m-xylene): The isopropyl cation attacks the position ortho to one methyl and para to the other.[1] This position is electronically activated but sterically crowded.[1]
- Thermodynamic Product (3,5-dimethylcumene): The 5-position is meta to both methyls (less activated) but sterically unencumbered.[1] To obtain this isomer, the reaction must be pushed to thermodynamic equilibrium using strong acid catalysts (e.g., HF/BF<sub>3</sub> or AlCl<sub>3</sub>) and heat, allowing intermolecular transalkylation to occur.

## Protocol: Isomerization-Driven Synthesis

- Reagents: m-Xylene, Propylene (or Isopropyl Chloride),  $\text{AlCl}_3$  (catalyst).[1]
- Conditions: High temperature ( $100^\circ\text{C}+$ ) and extended reaction time favor the migration of the isopropyl group to the meta-position (1,3,5-pattern).[1]

Figure 1: Reaction Pathway & Isomerization



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Caption: The Friedel-Crafts alkylation initially yields the 4-isomer.[1] Thermodynamic equilibration drives the isopropyl group to the 5-position to relieve steric strain.

## Part 3: Analytical Characterization (The Fingerprint)

To validate the structural formula, specifically distinguishing it from the 4-isopropyl isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.[1] The symmetry of 3,5-dimethylcumene results in a simplified spectrum compared to its asymmetric isomers.[1]

### Predicted $^1\text{H-NMR}$ Profile ( $\text{CDCl}_3$ , 400 MHz)



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Note: The key differentiator is the aromatic region. The 4-isopropyl isomer would show three distinct aromatic signals (d, d, s) due to lack of symmetry, whereas 3,5-dimethylcumene shows a 2:1 pattern (or near singlet overlap).[1]

## Part 4: Metabolic Fate in Drug Development

While 3,5-dimethylcumene is not a drug, its alkylbenzene substructure is a common pharmacophore.[1] Understanding its metabolism by Cytochrome P450 (CYP) enzymes is crucial for predicting the toxicology of similar lipophilic xenobiotics.[1]


### Mechanism: Benzylic Hydroxylation

CYP450 enzymes (specifically CYP2E1 and CYP3A4) target the benzylic C-H bonds via a radical abstraction ("Oxygen Rebound") mechanism.[1]

- Site A (Methyls): Statistically favored (6H) and sterically accessible.[1] Oxidation leads to the primary alcohol, then aldehyde, then benzoic acid derivative.
- Site B (Isopropyl Methine): The tertiary benzylic radical is electronically more stable (lower Bond Dissociation Energy), but the site is sterically hindered.

Experimental Insight: In metabolic stability assays (liver microsomes), the primary metabolite is typically the hydroxymethyl derivative (3-hydroxymethyl-5-isopropyltoluene), followed by further oxidation to the carboxylic acid, which is then conjugated with glycine (hippuric acid pathway) for excretion.[1]

Figure 2: CYP450 Oxidative Pathway

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Caption: The metabolic clearance pathway primarily involves benzylic oxidation of the methyl groups, increasing water solubility for renal excretion.[1]

## References

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- To cite this document: BenchChem. [3,5-Dimethylcumene structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581424#3-5-dimethylcumene-structural-formula>]

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